H-Lys-Phe-Gly-Lys-OH
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Overview
Description
The compound H-Lys-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids lysine, phenylalanine, glycine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Phe-Gly-Lys-OH typically involves the stepwise addition of amino acids to form peptide bonds. The process begins with the protection of amino groups using carbobenzoxy chloride (CbzCl) to prevent unwanted reactions. The protected amino acids are then coupled using methods such as the mixed anhydride method or the azide method. The final step involves deprotection, often achieved through hydrogenolysis over a nickel catalyst .
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions
H-Lys-Phe-Gly-Lys-OH: can undergo various chemical reactions, including:
Oxidation: The amino acids in the peptide can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the peptide or its protective groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or nickel.
Substitution: Use of specific amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield deprotected peptides .
Scientific Research Applications
H-Lys-Phe-Gly-Lys-OH: has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and hydrogels.
Mechanism of Action
The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- H-Lys-Lys-Gly-OH
- H-Lys-Ala-Val-Gly-OH
- H-Lys-Phe-Phe-OH
Uniqueness
H-Lys-Phe-Gly-Lys-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVQDVPQNPGKQE-FHWLQOOXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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